![molecular formula C19H21FN2O4S B2746044 4-fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954095-50-2](/img/structure/B2746044.png)
4-fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Overview
Description
This compound is an intermediate of Atorvastatin , a selective, competitive HMG-CoA reductase inhibitor. It’s specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia . It’s a versatile chemical compound with diverse applications in scientific research .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s reasonable to assume that it would undergo reactions similar to those of other aromatic compounds, including electrophilic substitution due to its excessive π-electrons delocalization .Scientific Research Applications
- Researchers have explored the anti-inflammatory and analgesic potential of this compound. In particular, derivatives containing the phenylmorpholino moiety have shown promising effects in preclinical studies . These properties make it relevant for drug development targeting pain management and inflammation.
- Indole derivatives, including our compound of interest, have been studied for their biological potential. Some derivatives exhibit anti-inflammatory and analgesic activities, along with low ulcerogenic indices . This suggests a potential role in treating inflammatory conditions.
- As an important raw material and intermediate, 4-fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide finds applications in organic synthesis. It contributes to the development of pharmaceuticals and agrochemicals .
Anti-Inflammatory and Analgesic Activities
Biological Activity of Indole Derivatives
Organic Synthesis and Pharmaceuticals
Mechanism of Action
As an intermediate of Atorvastatin, this compound likely contributes to the drug’s mechanism of action as a selective, competitive HMG-CoA reductase inhibitor . This class of drugs works by inhibiting the enzyme HMG-CoA reductase, which plays a central role in the production of cholesterol in the liver .
properties
IUPAC Name |
4-fluoro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-14-11-16(20)7-8-18(14)27(24,25)21-12-19(23)22-9-10-26-17(13-22)15-5-3-2-4-6-15/h2-8,11,17,21H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNYLTIDKXDFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide |
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